1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-21(26)25-20(13-18(24-25)15-6-4-14(2)5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h4-12,20H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOWVWNBIHHDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a notable member of the pyrazole and quinoxaline family, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and case studies.
- Molecular Formula : C21H20N4O
- Molecular Weight : 348.42 g/mol
- CAS Number : 946201-99-6
Antitumor Activity
Research indicates that compounds containing pyrazole and quinoxaline moieties exhibit significant antitumor properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. For example, a study demonstrated that derivatives with similar structures inhibited cancer cell proliferation effectively through this mechanism .
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antitumor | Inhibition of tubulin polymerization |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. A review highlighted that these compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the quinoxaline ring enhances this activity due to its ability to interact with microbial membranes .
| Bacterial Strain | Activity |
|---|---|
| E. coli | Effective |
| S. aureus | Effective |
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in various conditions .
Case Studies
- Antitumor Efficacy : A study involving a series of pyrazole derivatives found that modifications to the phenyl group significantly affected their cytotoxicity against cancer cell lines. The compound was noted for its promising results in inhibiting tumor growth in vitro .
- Antimicrobial Testing : In a comparative study, several pyrazole derivatives were tested against common pathogens. The findings indicated that those with a quinoxaline structure had enhanced antimicrobial efficacy compared to their non-quinoxaline counterparts .
- Inflammation Models : Animal models treated with pyrazole derivatives showed reduced inflammatory markers when assessed for COX enzyme activity. This suggests a potential therapeutic application in treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study demonstrated that modifications to the quinoxaline moiety enhance the compound's ability to induce apoptosis in breast cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its effectiveness against bacterial strains has been documented, suggesting its potential use in developing new antibiotics.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values indicating the compound's potency against selected bacterial strains .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. Research has shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Case Study : A recent experiment demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, suggesting its utility in inflammatory conditions .
Safety Profile
Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects .
Material Science Applications
Beyond biological applications, this compound is being explored in material science for its properties as a ligand in coordination chemistry.
Coordination Chemistry
The compound can form complexes with transition metals, which may be useful in catalysis or as materials for electronic applications.
- Data Table: Coordination Complexes
| Metal Ion | Complex Stability Constant (K) |
|---|---|
| Cu(II) | 10^5 |
| Ni(II) | 10^4 |
| Co(II) | 10^3 |
This table illustrates the stability constants for complexes formed with various metal ions, indicating the potential for use in catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Pyrazoline derivatives vary in aryl substituents and ketone chain length, influencing conformational stability and crystal packing:
- Substituent Effects : The target compound’s 4-methylphenyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., 4-fluorophenyl in ), affecting electronic distribution and intermolecular interactions.
- Crystal Packing : ’s compound forms C–H···O hydrogen bonds, while fluorinated analogs () exhibit smaller dihedral angles (4.6–5.3°), suggesting tighter ring coplanarity .
Corrosion Inhibition Efficiency
Quinoxaline-pyrazoline hybrids are studied as corrosion inhibitors. Substituents and chain length critically impact performance:
- Chain Length : Propan-1-one (PQDPP) shows higher efficiency than butan-1-one (PQDPB), suggesting shorter chains optimize molecular orientation .
Computational and Experimental Insights
- Adsorption Mechanisms: Quinoxaline’s planar structure facilitates π-orbital interactions with metal surfaces, while methyl groups enhance hydrophobic adsorption .
Preparation Methods
Method A: Bromination and Cross-Coupling
-
6-Bromoquinoxaline Preparation :
-
Suzuki-Miyaura Coupling :
Pyrazoline Ring Formation
The 4,5-dihydro-1H-pyrazole core is constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones (chalcones).
Chalcone Synthesis
Cyclocondensation with Hydrazine
-
Pyrazoline Formation :
Introduction of Propan-1-one Group
Acylation of the pyrazoline nitrogen is performed to install the propan-1-one moiety.
N-Acylation via Propionyl Chloride
-
Reaction Protocol :
Alternative Synthetic Routes
Microwave-Assisted Cyclocondensation
One-Pot Tandem Synthesis
-
Combine Friedel-Crafts acylation, chalcone formation, and cyclocondensation in a single flask using Sc(OTf)₃ as a catalyst.
-
Yield : 52% (Overall).
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Optimization Studies and Yield Comparison
| Step | Method | Conditions | Yield (%) |
|---|---|---|---|
| Quinoxaline bromination | NBS/AcOH | 80°C, 6 h | 72 |
| Suzuki coupling | Pd(PPh₃)₄ | Dioxane/H₂O, 90°C, 12 h | 68 |
| Chalcone synthesis | AlCl₃/DCM | 0°C → rt, 4 h | 65 |
| Pyrazoline formation | NH₂NH₂/EtOH | Reflux, 8 h | 58 |
| N-Acylation | PrCOCl/Et₃N | THF, rt, 6 h | 74 |
| Microwave cyclization | NH₂NH₂/MW | 100°C, 20 min | 89 |
Challenges and Troubleshooting
-
Regioselectivity in Pyrazoline Formation : Electronic effects favor 3-(4-methylphenyl) and 5-(quinoxalin-6-yl) orientation, but steric hindrance may reduce yields. Using bulky solvents (e.g., toluene) improves selectivity.
-
Quinoxaline Stability : Strong acids or high temperatures during acylation may degrade the quinoxaline ring. Employ mild conditions (e.g., trimethylacetyl chloride).
Industrial-Scale Considerations
Q & A
Q. Optimization Strategies
- Solvent selection : Ethanol or DMF:EtOH (1:1) mixtures improve solubility and yield during recrystallization .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. Basic Characterization
Q. Advanced Techniques
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions. A related compound, 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, showed a planar pyrazole ring with a torsion angle of 175.14° between N1—C4—C5—C6 .
How can researchers design biological activity screens for this compound, and what targets are prioritized?
Q. Basic Screening
Q. Advanced Mechanistic Studies
- Molecular docking : Simulate binding to EGFR (PDB ID: 1M17) or DNA gyrase .
- SAR analysis : Compare with analogs (e.g., bromophenyl vs. methylphenyl substituents) to assess hydrophobicity effects on activity .
How do structural modifications (e.g., substituent changes) impact physicochemical properties and bioactivity?
Q. Key Findings
Q. Methodological Considerations
Standardize assays : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times skews IC₅₀ values .
Control for purity : Impurities >5% (e.g., unreacted intermediates) may artifactually enhance or suppress activity .
Validate targets : Use siRNA knockdown to confirm specificity (e.g., topoisomerase IIβ vs. IIα) .
Case Study : A bromophenyl analog () showed higher anticancer activity than the methylphenyl derivative. This could stem from enhanced halogen bonding with target proteins or improved pharmacokinetics .
What computational tools are recommended for predicting ADMET properties?
Q. Advanced Modeling
- ADMET Prediction :
- Toxicity Screening : ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., quinoxaline nitro groups) .
How can crystallographic data resolve stereochemical uncertainties in the dihydropyrazole ring?
Q. Advanced Analysis
- Torsion angles : X-ray data for 1-[3-(4-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one revealed a chair-like conformation with N1—C3—C7—C8 torsion of −117.09° .
- Hydrogen bonding : Intermolecular C=O⋯H-N interactions stabilize the crystal lattice, as seen in related structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
